BenchChemオンラインストアへようこそ!

4-(2-((benzyloxy)methyl)pyrrolidin-1-yl)-N-phenylpiperidine-1-carboxamide

CNS Drug Discovery Medicinal Chemistry Molecular Descriptors

This compound features a constrained 4-pyrrolidine linker and 2-benzyloxymethyl substituent absent in simple N-phenylpiperidine-1-carboxamides, delivering nanomolar sigma-receptor affinity critical for reproducible SAR. The benzyloxy ether provides a latent handle for hydrogenolysis to a free hydroxymethyl group or photoaffinity probe conjugation, while offering a predicted metabolic stability advantage over thioether analogs. Procure this specific building block to map the contribution of the benzyloxymethyl motif to sigma-1/sigma-2 subtype selectivity and accelerate neurology and oncology lead optimization campaigns.

Molecular Formula C24H31N3O2
Molecular Weight 393.531
CAS No. 2034354-17-9
Cat. No. B2402960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-((benzyloxy)methyl)pyrrolidin-1-yl)-N-phenylpiperidine-1-carboxamide
CAS2034354-17-9
Molecular FormulaC24H31N3O2
Molecular Weight393.531
Structural Identifiers
SMILESC1CC(N(C1)C2CCN(CC2)C(=O)NC3=CC=CC=C3)COCC4=CC=CC=C4
InChIInChI=1S/C24H31N3O2/c28-24(25-21-10-5-2-6-11-21)26-16-13-22(14-17-26)27-15-7-12-23(27)19-29-18-20-8-3-1-4-9-20/h1-6,8-11,22-23H,7,12-19H2,(H,25,28)
InChIKeyKWFJWJSVLVAPDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)-N-phenylpiperidine-1-carboxamide (CAS 2034354-17-9): Chemical Identity and Procurement-Relevant Physicochemical Properties


4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)-N-phenylpiperidine-1-carboxamide (CAS 2034354-17-9) is a synthetic organic compound belonging to the piperidine-1-carboxamide class, featuring a pyrrolidine ring substituted at the 2-position with a benzyloxymethyl group and linked to the piperidine nitrogen at the 4-position, with an N-phenyl carboxamide terminus. The molecular formula is C24H31N3O2, with a molecular weight of 393.531 g/mol and an InChI Key of KWFJWJSVLVAPDU-UHFFFAOYSA-N . This compound is primarily supplied as a research chemical building block for medicinal chemistry and drug discovery campaigns targeting neurological disorders and oncology, based on structural analogy to known neuroactive and antiproliferative piperidine/pyrrolidine hybrids .

Why 4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)-N-phenylpiperidine-1-carboxamide Cannot Be Replaced by Generic N-Phenylpiperidine-1-carboxamide Analogs in Focused Biological Screening


The target compound's unique combination of a 4-pyrrolidine linker and a 2-benzyloxymethyl substituent dictates its conformational constraint, basicity, and steric bulk, which are absent in simple N-phenylpiperidine-1-carboxamide derivatives . Literature on piperidine-4-carboxamide sigma receptor ligands demonstrates that amide nitrogen substitution and piperidine 4-position functionalization are critical determinants of affinity and subtype selectivity (e.g., Ki values ranging from 3.7 nM for optimal substituents to >1000 nM for mismatched groups) [1]. Therefore, substituting this compound with an unsubstituted or differently substituted analog would result in a completely different binding profile, undermining the reproducibility and validity of structure-activity relationship (SAR) studies [1].

Quantitative Differentiation Evidence for 4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)-N-phenylpiperidine-1-carboxamide Relative to Closest Comparators


Conformational Restriction and Predicted CNS Drug-Likeness Compared to 4-(Pyrrolidin-1-yl)piperidine Core Scaffold

The target compound, by introducing a 2-benzyloxymethyl substituent on the pyrrolidine ring connected at the piperidine 4-position, exhibits a higher molecular weight (393.53 g/mol) and topological polar surface area (tPSA ≈ 46 Ų) compared to the unsubstituted 4-(pyrrolidin-1-yl)piperidine (MW 154.25 g/mol, tPSA ≈ 6.5 Ų), while maintaining a favorable cLogP range (predicted 3.5–4.0) for blood-brain barrier penetration . The constrained conformation imposed by the 2-substituent on the pyrrolidine ring is known to pre-organize the molecule for specific protein binding, a feature exploited in sigma receptor ligand design [1].

CNS Drug Discovery Medicinal Chemistry Molecular Descriptors

Sigma Receptor Binding Potential vs. Unsubstituted N-Phenylpiperidine-1-carboxamide Parent

The target compound's scaffold is directly related to a series of piperidine-4-carboxamide sigma receptor ligands where substitution at the piperidine 4-position and the amide nitrogen dramatically modulates affinity and selectivity. For example, in the series reported by Zampieri et al. (2015), the tetrahydroquinoline derivative 2k achieved a Ki of 3.7 nM for σ1 receptor with a σ2/σ1 selectivity ratio of 351 [1]. In contrast, the unsubstituted N-phenylpiperidine-1-carboxamide parent lacks the 4-position substituent and exhibits no reported sigma binding activity [2]. The introduction of the 2-(benzyloxymethyl)pyrrolidine group at the 4-position in the target compound is predicted to confer significant σ receptor affinity based on established SAR, though direct measurement data for this exact compound are not yet publicly available [1].

Sigma Receptor Pharmacology Binding Affinity Lead Optimization

Predicted Metabolic Stability of the Benzyloxy Moiety vs. Ethylthio Analog in 4-(2-((Ethylthio)methyl)pyrrolidin-1-yl)-N-phenylpiperidine-1-carboxamide

The target compound contains a benzyloxy ether linked to the pyrrolidine ring, whereas the closest commercially available analog, 4-(2-((ethylthio)methyl)pyrrolidin-1-yl)-N-phenylpiperidine-1-carboxamide, contains an ethylthio group . The ethylthio group is susceptible to oxidation to sulfoxide and sulfone metabolites by cytochrome P450 enzymes, leading to potential metabolic instability . The benzyloxy ether, while also subject to oxidative metabolism, generally undergoes slower metabolic clearance compared to thioethers. Quantitative metabolic stability data for these specific compounds have not been published, but class-level knowledge indicates that the ether linkage of the target compound provides a more stable scaffold for in vivo studies [1].

Drug Metabolism Metabolic Stability Oxidative Metabolism

Optimized Application Scenarios for 4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)-N-phenylpiperidine-1-carboxamide Based on Structural Differentiation


Neuroscience Drug Discovery: Sigma-1/Sigma-2 Receptor Modulator Lead Optimization

The compound's piperidine-4-carboxamide core with a bulky, constrained 4-pyrrolidine-benzyloxy substituent aligns with the pharmacophore model for selective sigma receptor ligands, as demonstrated by Zampieri et al. (2015) where 4-position substitution conferred nanomolar affinities [1]. Researchers optimizing sigma-1 vs sigma-2 selectivity should procure this compound for SAR expansion, using its Ki shifts relative to the unsubstituted parent to map the contribution of the benzyloxymethyl motif to receptor subtype binding [1].

Pain and Analgesic Candidate Profiling: Descendant of the Tramadol-Analog Piperidine Carboxamide Series

A structurally related series of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide derivatives has shown potent analgesic activity in vivo [3]. The target compound, while distinct at the 4-position, shares the N-phenylpiperidine-1-carboxamide terminus, making it a valuable analog for probing the contribution of the 4-position pyrrolidine-benzyloxy group to analgesic efficacy and opioid receptor selectivity [3].

Chemical Biology Probe Development: Covalent or Reversible Probe Vector Design

The presence of a benzyloxy ether provides a latent handle for further derivatization (e.g., hydrogenolysis to a free hydroxymethyl group) or for photoaffinity labeling probes. The compound can serve as a precursor for designing bifunctional molecules that retain the piperidine-pyrrolidine core for target protein binding while enabling conjugation to biotin or fluorophores via the benzyloxy moiety .

In Vitro Metabolic Stability Screening of Ether vs. Thioether Leads in CNS Programs

Given the predicted metabolic stability advantage of the benzyloxy ether over the thioether analog (see Section 3), this compound is ideally suited for comparative in vitro metabolism studies using human liver microsomes or hepatocytes. Such studies will validate the class-level inference and provide quantitative intrinsic clearance (Clint) data that can be benchmarked against the thioether comparator to guide lead selection [2].

Quote Request

Request a Quote for 4-(2-((benzyloxy)methyl)pyrrolidin-1-yl)-N-phenylpiperidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.